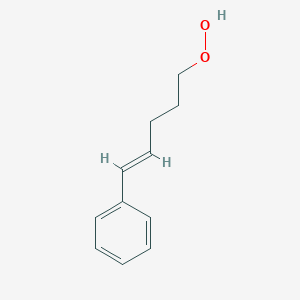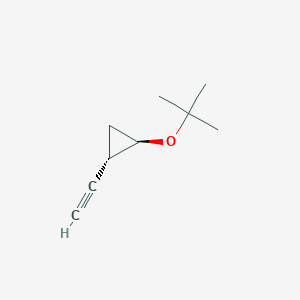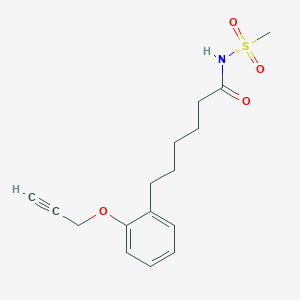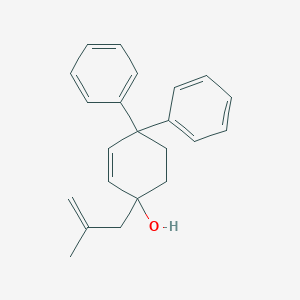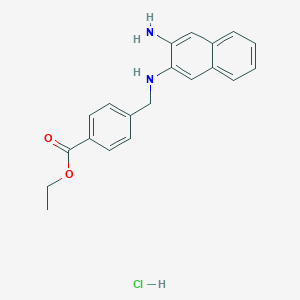
A1-フィトプロスタン-I
概要
説明
A1-Phytoprostane-I is a cyclopentenone isoprostane produced by the action of reactive oxygen species on alpha-linolenic acid in plants . This compound is part of a broader class of phytoprostanes, which are known for their role in plant defense mechanisms and their potential health benefits in humans .
科学的研究の応用
A1-Phytoprostane-I has several scientific research applications, including:
将来の方向性
The future research directions for this compound could involve exploring its potential biological activities, given its classification as a cyclopentenone isoprostane. This could include investigating its role in inflammatory responses or its potential to alter protein function through the formation of adducts .
作用機序
A1-Phytoprostane-I exerts its effects through several molecular targets and pathways:
Induction of Defense Genes: The compound induces the expression of defense-related genes in plants, leading to increased production of protective compounds like phytoalexins.
Activation of Glutathione-S-Transferase: A1-Phytoprostane-I activates glutathione-S-transferase, an enzyme involved in detoxification processes.
Oxidative Stress Response: The compound triggers a response to oxidative stress, helping to mitigate the damage caused by reactive oxygen species.
生化学分析
Biochemical Properties
A1-Phytoprostane-I plays a significant role in biochemical reactions. It is known to induce the expression of glutathione-S-transferase, increase phytoalexin biosynthesis, and trigger the expression of several genes involved in primary and secondary metabolism in plants .
Cellular Effects
The effects of A1-Phytoprostane-I on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of A1-Phytoprostane-I involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects at the molecular level, including any binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
The effects of A1-Phytoprostane-I over time in laboratory settings include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of A1-Phytoprostane-I vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
A1-Phytoprostane-I is involved in metabolic pathways that include interactions with enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
A1-Phytoprostane-I is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of A1-Phytoprostane-I and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
A1-Phytoprostane-I is synthesized through the oxidative cyclization of alpha-linolenic acid, a polyunsaturated fatty acid commonly found in plants . The industrial production of A1-Phytoprostane-I involves the use of reactive oxygen species to induce the formation of the cyclopentenone ring structure . The synthesis process typically includes the following steps:
Oxidative Cyclization: Alpha-linolenic acid undergoes oxidative cyclization mediated by reactive oxygen species, leading to the formation of the cyclopentenone ring.
Purification: The resulting product is purified using techniques such as chromatography to obtain A1-Phytoprostane-I with high purity.
化学反応の分析
A1-Phytoprostane-I undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ketone group in the cyclopentenone ring to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, where functional groups on the cyclopentenone ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions are various derivatives of A1-Phytoprostane-I, each with unique chemical properties .
類似化合物との比較
A1-Phytoprostane-I is unique among phytoprostanes due to its specific ring structure and the position of its functional groups . Similar compounds include:
A1-Phytoprostane-II: This compound has a different ring structure, resulting from cyclization between different carbon atoms of alpha-linolenic acid.
F1-Phytoprostanes: These compounds have a different set of functional groups and are formed through different oxidative pathways.
D1-Phytoprostanes: These compounds are also formed from alpha-linolenic acid but have distinct structural features and biological activities.
特性
IUPAC Name |
8-[2-[(E)-3-hydroxypent-1-enyl]-5-oxocyclopent-3-en-1-yl]octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-2-15(19)12-10-14-11-13-17(20)16(14)8-6-4-3-5-7-9-18(21)22/h10-16,19H,2-9H2,1H3,(H,21,22)/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXJZDJLYSMGIQ-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC1C=CC(=O)C1CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C/C1C=CC(=O)C1CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042644 | |
| Record name | Phytoprostane A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Phytoprostane A1 in plant defense against necrotrophic fungi?
A1: Phytoprostane A1 appears to play a role in enhancing resistance to necrotrophic fungi like Botrytis cinerea in Arabidopsis thaliana. This enhanced resistance is linked to the downregulation of the EXPA2 gene, which encodes an expansin-like protein involved in cell wall modification. This downregulation seems to be dependent on COI1, a key component of the jasmonate signaling pathway, suggesting a connection between Phytoprostane A1 and this crucial plant defense pathway [1].
Q2: How does Phytoprostane A1 influence the expression of WRKY33, a transcription factor involved in plant defense?
A2: Research indicates that Phytoprostane A1 can modulate the regulation of WRKY33 in Arabidopsis thaliana when challenged with Botrytis cinerea [2]. This suggests that Phytoprostane A1 might indirectly influence the expression of various defense-related genes downstream of WRKY33, contributing to the plant's defense response.
Q3: Are there other compounds similar to Phytoprostane A1 that have been studied in the context of plant defense against Botrytis cinerea?
A3: Yes, the research also highlights 12-oxo-phytodienoic acid, another cyclopentenone compound like Phytoprostane A1, as a potential modulator of WRKY33 regulation during Botrytis cinerea infection [2]. This suggests a potential broader role of cyclopentenones in plant defense signaling.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



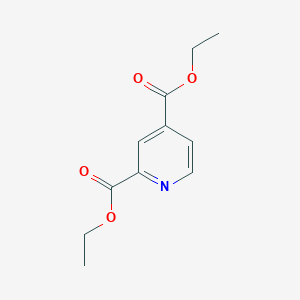

![1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one](/img/structure/B163755.png)

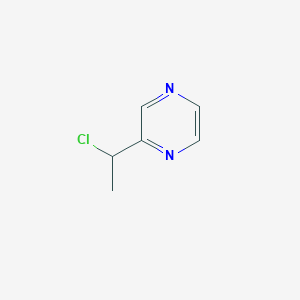
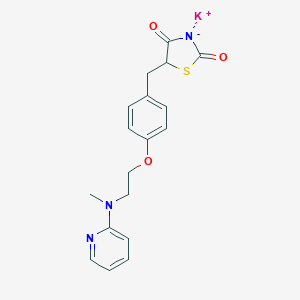
![6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine](/img/structure/B163762.png)
